REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8]([O:12][C:13]([N:15]1[CH2:20][CH2:19][CH:18]([C:21]([OH:23])=O)[CH2:17][CH2:16]1)=[O:14])([CH3:11])([CH3:10])[CH3:9].[NH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.O=C1N(P(Cl)(N2CCOC2=O)=O)CCO1>ClCCl>[C:25]1([NH:24][C:21]([CH:18]2[CH2:17][CH2:16][N:15]([C:13]([O:12][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:14])[CH2:20][CH2:19]2)=[O:23])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1
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Name
|
|
Quantity
|
10.04 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
6.87 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)O
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Name
|
|
Quantity
|
2.73 mL
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Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
|
Name
|
|
Quantity
|
9.16 g
|
Type
|
reactant
|
Smiles
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O=C1OCCN1P(=O)(N1C(OCC1)=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Type
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CUSTOM
|
Details
|
to stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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cooled
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Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature for 18 h
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure, water (50 mL)
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (4×50 mL)
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Type
|
WASH
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Details
|
The combined organic fractions were washed with aqueous citric acid (10%, 2×50 mL), aqueous sodium hydrogen carbonate (saturated, 2×50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
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CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel
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Type
|
WASH
|
Details
|
eluting with EtOAc/Hexane (40:60)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.23 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |